molecular formula C9H8F3NO2S B3212605 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid CAS No. 1104793-77-2

2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid

Cat. No.: B3212605
CAS No.: 1104793-77-2
M. Wt: 251.23 g/mol
InChI Key: YZMCWXXDCWXRPT-UHFFFAOYSA-N
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Description

2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a fluorinated phenylacetic acid derivative characterized by a trifluoromethyl sulfanyl (–S–CF₃) substituent at the para position of the phenyl ring and an amino group (–NH₂) at the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is available commercially, with suppliers listed under CAS-associated databases .

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCWXXDCWXRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223262
Record name α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104793-77-2
Record name α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104793-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethylthio)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde and glycine being heated together in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • This compound serves as a versatile scaffold in the synthesis of complex organic molecules. It can be utilized to create derivatives that may exhibit enhanced properties or functionalities in various applications .

Synthetic Routes

  • Common synthetic methods involve reactions with 4-(trifluoromethylthio)benzaldehyde and glycine under mild conditions, typically using solvents like ethanol or methanol. The compound can also undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of sulfoxides, sulfones, and thiols.

Biological Research

Potential Biological Activities

  • Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial and antiviral activities, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Enzyme Interaction : The compound's mechanism of action involves interactions with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This property is attributed to the trifluoromethylsulfanyl group, which influences binding affinity and selectivity towards target proteins.

Medicinal Chemistry

Therapeutic Applications

  • Ongoing studies are exploring the potential of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid in drug development. Its unique chemical structure may lead to the discovery of novel therapeutic agents targeting various diseases .

Industrial Applications

Specialty Chemicals Production

  • The compound is also utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of industrial products, particularly in formulations requiring specific chemical functionalities .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various derivatives of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid found that certain modifications increased efficacy against specific bacterial strains. The results suggest potential pathways for developing new antibiotics based on this scaffold.

Case Study 2: Drug Development

Research focusing on enzyme inhibition revealed that derivatives of this compound could effectively inhibit key enzymes involved in disease pathways. This finding highlights its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoromethylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

(R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid

This enantiomer replaces the –S–CF₃ group with a direct –CF₃ substituent. The (R)-configuration may influence chiral recognition in biological systems, as seen in β-lactam antibiotic intermediates .

Fluoro[4-(trifluoromethyl)phenyl]acetic Acid

Lacking the amino group, this analog prioritizes lipophilicity over hydrogen-bonding interactions. The –CF₃ group enhances membrane permeability, as observed in agrochemicals like triflusulfuron-methyl derivatives .

(R)-2-Amino-2-(4-fluorophenyl)acetic Acid

Replacing –S–CF₃ with –F simplifies steric bulk but reduces electronegativity. The (R)-enantiomer is a precursor to antibiotics like ampicillin, highlighting the role of stereochemistry in bioactivity .

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid –S–CF₃ (para) C₉H₈F₃NO₂S 267.23 g/mol High lipophilicity (logP ~2.8)*
(R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid –CF₃ (para) C₉H₈F₃NO₂ 235.16 g/mol Moderate acidity (pKa ~3.1)**
Fluoro[4-(trifluoromethyl)phenyl]acetic acid –CF₃ (para), –F (ortho) C₉H₆F₄O₂ 246.14 g/mol Enhanced metabolic stability
2-((Trifluoromethyl)thio)acetic acid –S–CF₃ C₃H₃F₃O₂S 160.11 g/mol Higher acidity (pKa ~1.5)

Estimated via analogous compounds in ; *Predicted using Hammett substituent constants.

Key Research Findings

Synthetic Routes : The trifluoromethyl sulfanyl group is introduced via nucleophilic substitution using reagents like AISF (), though yields vary with steric hindrance.

Steric vs.

Chiral Resolution: Enantiomers of amino-containing analogs (e.g., ) exhibit divergent bioactivities, underscoring the need for stereoselective synthesis.

Biological Activity

2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid, often referred to as a trifluoromethyl-substituted amino acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula C9H8F3NO2SC_9H_8F_3NO_2S and a molecular weight of 251.23 g/mol, is being investigated for its potential applications in medicine and biology, particularly in antimicrobial and antiviral contexts .

Chemical Structure

The presence of the trifluoromethylsulfanyl group is significant in modulating the compound's biological activity. This group influences the compound's binding affinity to various biological targets, which can include enzymes and receptors .

The primary mechanism involves interaction with specific molecular targets, such as Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . The compound can act as an inhibitor or activator of these receptors, thereby modulating biological pathways related to fatty acid metabolism and inflammatory responses .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid. It has shown efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The structure-activity relationship (SAR) indicates that modifications to the trifluoromethyl group can enhance its antibacterial properties .

Antiviral Activity

In addition to its antibacterial effects, this compound has been studied for antiviral properties. Research indicates that it may inhibit viral replication through mechanisms that are still under investigation but likely involve interference with viral entry or replication processes .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid exhibits selective toxicity towards certain cancer cell lines. For instance, in studies involving various human cancer cell lines, the compound displayed IC50 values indicating significant growth inhibition .

Cell LineIC50 (μM)
HCT11617.8
HePG212.4
A54922.4

These results suggest that further exploration could lead to its development as a novel anticancer agent.

Case Studies and Research Findings

Several case studies have been published detailing the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating that modifications to the trifluoromethylsulfanyl group significantly enhanced activity against resistant strains .
  • Antiviral Mechanism : Another research effort focused on understanding how this compound inhibits viral replication in vitro, revealing a potential pathway involving the down-regulation of key viral genes .
  • Cytotoxicity Profiles : A comparative analysis across multiple cancer cell lines indicated that structural variations could lead to differential cytotoxic effects, underscoring the importance of SAR in drug design .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid, and how can yield/purity be maximized?

Methodological Answer: The synthesis typically involves coupling reactions between trifluoromethylated phenylthio precursors and aminoacetic acid derivatives. Key steps include:

  • Precursor Activation : Use catalysts like EDCI/HOBt for amide bond formation .
  • Reaction Conditions : Maintain temperatures between 0–5°C during coupling to minimize side reactions .
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H2O/MeCN) to isolate the product (>95% purity) .

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Coupling (EDCI/HOBt)68–7295Epimerization risk
Reductive Amination55–6090Over-reduction of CF3 group
Solid-Phase Synthesis75–8098High cost of resins

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use <sup>19</sup>F NMR to confirm the integrity of the trifluoromethylsulfanyl group (δ ≈ -60 ppm) .
  • LC-MS : Electrospray ionization (ESI+) to detect [M+H]<sup>+</sup> at m/z 294.2, with fragmentation patterns verifying the phenylacetic acid backbone .
  • FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and NH2 bending (~1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes like γ-aminobutyric acid (GABA) receptors. The trifluoromethylsulfanyl group’s electronegativity enhances hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • SAR Analysis : Compare with analogs (e.g., 2-(4-aminophenylthio)acetic acid) to identify critical substituents for activity .

Q. Q4. How should contradictory bioactivity data (e.g., neuroprotective vs. limited antimicrobial effects) be reconciled?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT for neuroprotection, MIC for antimicrobial activity) across multiple cell lines (e.g., SH-SY5Y, E. coli DH5α) .
  • Mechanistic Studies : Perform RNA-seq on treated neuronal cells to identify upregulated pathways (e.g., Nrf2/ARE) versus prokaryotic membrane disruption assays .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay (AID 1259401) to contextualize outliers .

Q. Table 2. Bioactivity Profile vs. Structural Analogs

CompoundNeuroprotection (EC50, μM)Antimicrobial (MIC, μg/mL)
Target Compound12.3 ± 1.2>100 (No activity)
(S)-Amino-4,4,4-trifluorobutanoic acid8.9 ± 0.825 ± 3.1
Glycine Derivatives15.6 ± 2.150 ± 5.4

Q. Q5. What strategies mitigate instability of the trifluoromethylsulfanyl group under basic conditions?

Methodological Answer:

  • pH Control : Perform reactions in buffered solutions (pH 6–7) to prevent nucleophilic cleavage .
  • Protecting Groups : Temporarily mask the NH2 group with Boc (<i>tert</i>-butoxycarbonyl) during sulfanyl-modification steps .
  • Stability Screening : Use accelerated degradation studies (40°C/75% RH) with UPLC monitoring to identify degradation products .

Q. Q6. How can reaction pathways be optimized using computational tools like ICReDD’s workflow?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 to model transition states for coupling reactions, identifying energy barriers .
  • Machine Learning : Train models on PubChem reaction data to predict optimal solvents (e.g., DMF > THF for this substrate) .
  • High-Throughput Screening : Test 96 reaction conditions (varying catalysts, temps) with automated LC-MS analysis .

Q. Q7. What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Selection : Screen polar aprotic solvents (DMAC, DMSO) via vapor diffusion. The compound’s zwitterionic nature complicates lattice formation .
  • Cryo-Cooling : Use liquid N2 to stabilize crystals at 100 K, resolving disorder in the trifluoromethyl group .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) enhances resolution for heavy atoms (sulfur, fluorine) .

Data Interpretation & Validation

Q. Q8. How to address discrepancies in reported pKa values for the carboxylic acid group?

Methodological Answer:

  • Potentiometric Titration : Conduct in 0.15 M KCl at 25°C, comparing with DFT-calculated pKa (MarvinSketch, ΔGsolv).
  • Buffer-Dependent Assays : Test in PBS vs. HEPES to assess ionic strength effects .
  • Cross-Validation : Align results with analogs (e.g., 2-(4-aminophenylthio)acetic acid, pKa ≈ 3.1) .

Q. Q9. What in vitro models best predict in vivo neuroprotective efficacy?

Methodological Answer:

  • Primary Neuronal Cultures : Use rat cortical neurons exposed to glutamate-induced oxidative stress .
  • Blood-Brain Barrier (BBB) Penetration : Assess via PAMPA-BBB (Pe > 4.0 × 10<sup>-6</sup> cm/s) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate clearance rates .

Q. Q10. How to design SAR studies for optimizing target selectivity?

Methodological Answer:

  • Fragment Libraries : Screen trifluoromethylsulfanyl analogs with variations in phenyl ring substituents .
  • Selectivity Profiling : Use kinase panels (Eurofins) to identify off-target binding (e.g., COX-2 inhibition) .
  • Crystallography : Solve co-crystal structures with targets to guide rational design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
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